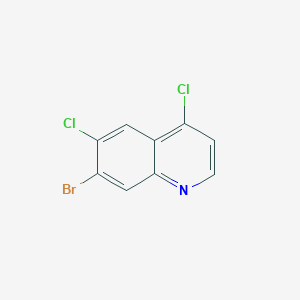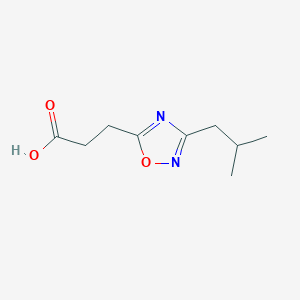
3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
The synthesis of 3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the reaction of isobutylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. One common method involves the use of amidoxime intermediates, which are cyclized under acidic or basic conditions to yield the desired oxadiazole . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Análisis De Reacciones Químicas
3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid can be compared with other similar compounds, such as:
3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)piperidine: This compound has a similar oxadiazole ring but with a piperidine substituent, which may alter its chemical and biological properties.
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid:
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid: The presence of a methyl group instead of an isobutyl group can influence the compound’s stability and interactions with other molecules.
Propiedades
Fórmula molecular |
C9H14N2O3 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
InChI |
InChI=1S/C9H14N2O3/c1-6(2)5-7-10-8(14-11-7)3-4-9(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
Clave InChI |
LIMPJYZGSXZOGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NOC(=N1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


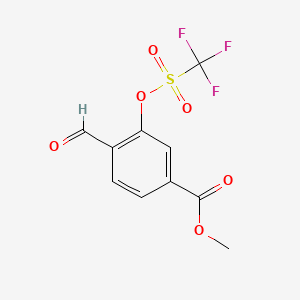
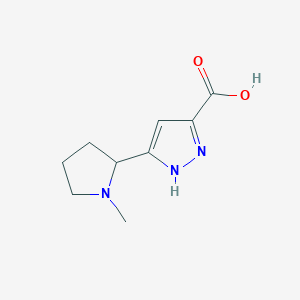
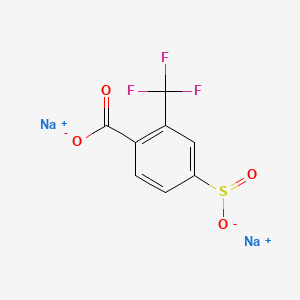
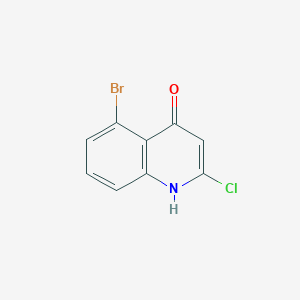
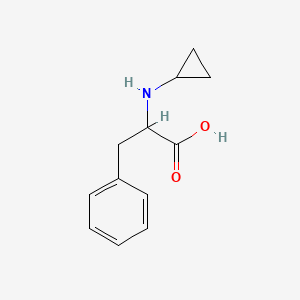
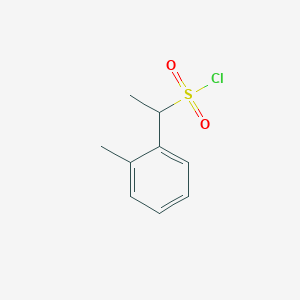
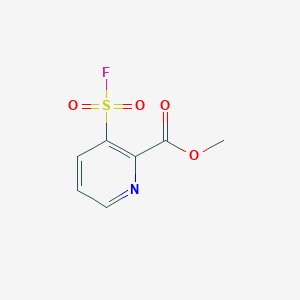
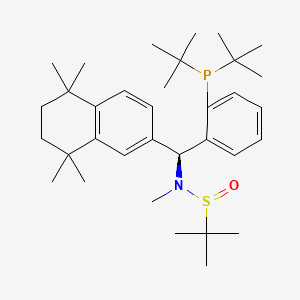
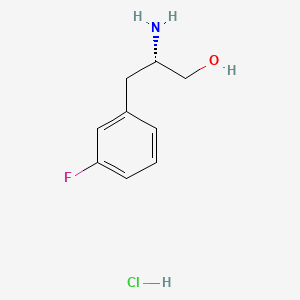
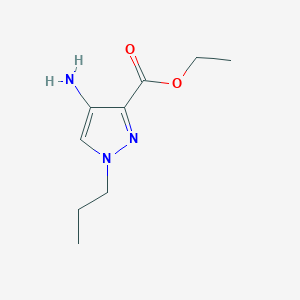
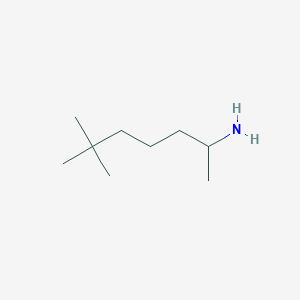
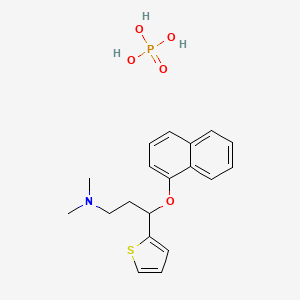
![1-(Benzo[d]thiazol-2-ylthio)butan-2-one](/img/structure/B13645259.png)
